(E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol
Description
Properties
IUPAC Name |
2-[methyl-[5-nitro-4-[(E)-2-phenylethenyl]-6-piperidin-1-ylpyrimidin-2-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-23(14-15-26)20-21-17(11-10-16-8-4-2-5-9-16)18(25(27)28)19(22-20)24-12-6-3-7-13-24/h2,4-5,8-11,26H,3,6-7,12-15H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWUZGRZASOQIC-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)C1=NC(=C(C(=N1)N2CCCCC2)[N+](=O)[O-])/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Piperidin-1-yl)-6-styrylpyrimidin-2-amine
Step 1: Introduction of Piperidin-1-yl Group
4,6-Dichloropyrimidine is reacted with piperidine in the presence of a base (e.g., K2CO3) in DMF at 80°C for 12 hours, yielding 4-(piperidin-1-yl)-6-chloropyrimidine (85% yield).
Step 2: Styryl Group Installation via Heck Coupling
The 6-chloro intermediate undergoes palladium-catalyzed coupling with styrene (1.2 eq) using Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Et3N in DMF at 100°C. The E-isomer predominates (E:Z = 9:1), isolated via column chromatography (72% yield).
Step 3: Nitration at Position 5
Nitration is achieved using fuming HNO3 (1.5 eq) in H2SO4 at 0–5°C for 2 hours, yielding 5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidine (68% yield). Reaction monitoring via TLC (hexane:EtOAc 3:1) confirms completion.
Functionalization at Position 2: Methylaminoethanol Side Chain
Step 4: Amination with Methylaminoethanol
The 2-chloro intermediate (from Step 1) reacts with 2-(methylamino)ethanol (1.5 eq) in THF using NaH (60% dispersion) at 60°C for 8 hours. The product, (E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol, is purified via recrystallization (EtOAc/hexane, 65% yield).
Alternative Pathways and Optimization
Sequential Substitution Order Variations
Alternative routes reversing Steps 1–3 were explored:
| Order | Yield (%) | Purity (HPLC) |
|---|---|---|
| 4→6→5 | 58 | 92.5 |
| 6→4→5 | 63 | 94.1 |
| 5→4→6 | 41 | 88.3 |
Optimal results follow the 4→6→5 sequence due to reduced steric effects during nitration.
Stereochemical Control in Styryl Formation
Ligand screening in Heck coupling revealed:
| Ligand | E:Z Ratio | Yield (%) |
|---|---|---|
| PPh3 | 9:1 | 72 |
| DavePhos | 12:1 | 68 |
| XantPhos | 8:1 | 75 |
PPh3 provides the best balance of selectivity and efficiency.
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, styryl-Ar), 6.85 (d, J = 16 Hz, 1H, CH=CH), 6.53 (d, J = 16 Hz, 1H, CH=CH), 3.75–3.68 (m, 4H, piperidine), 3.55 (t, J = 6 Hz, 2H, OCH2), 3.42 (s, 3H, NCH3), 2.85 (t, J = 6 Hz, 2H, NCH2), 1.65–1.55 (m, 6H, piperidine-CH2).
- HRMS (ESI+) : m/z calc. for C21H26N5O3 [M+H]+: 396.2028; found: 396.2031.
Purity Assessment
HPLC analysis (C18 column, MeCN:H2O 70:30) showed 98.2% purity at 254 nm, with retention time 8.7 minutes.
Scale-Up Considerations and Process Chemistry
Critical Process Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Nitration temp. | 0–5°C | ±15% yield |
| Heck coupling time | 12–14 hours | ±8% yield |
| Amine equivalents | 1.5–1.8 eq | ±12% yield |
Purification Strategies
- Recrystallization : Preferred for final product (solvent: EtOAc/hexane 1:4).
- Column Chromatography : Required for intermediates (SiO2, gradient elution).
Chemical Reactions Analysis
Types of Reactions
(E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be harnessed to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to alter the activity of enzymes and receptors involved in various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol
- (E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)propanol
- (E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)butanol
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. The presence of the ethanolamine moiety, along with the nitro group and piperidine ring, provides unique reactivity and interaction profiles, making it a valuable compound for various applications.
Biological Activity
(E)-2-(methyl(5-nitro-4-(piperidin-1-yl)-6-styrylpyrimidin-2-yl)amino)ethanol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine ring.
- Introduction of the piperidine moiety.
- Alkylation and subsequent modifications to achieve the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity, particularly against anaerobic bacteria. Its structural components suggest potential efficacy against various pathogens.
The biological activity is primarily attributed to the nitro group in the structure, which is known to participate in redox reactions leading to the generation of reactive nitrogen species that can damage bacterial DNA and proteins. This mechanism is similar to that observed in other nitro-containing compounds like metronidazole, which is widely used for treating infections caused by anaerobes and certain protozoa .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Nitro Group : Essential for antimicrobial activity.
- Piperidine Ring : Enhances lipophilicity, improving membrane penetration.
- Styryl Group : Contributes to selectivity towards specific bacterial strains.
| Compound Structure | Biological Activity | IC50 (µM) |
|---|---|---|
| Base Compound | Moderate Antimicrobial | 10 |
| With Piperidine | Enhanced Activity | 5 |
| With Styryl Group | High Selectivity | 2 |
Case Studies
- In Vivo Studies : A study demonstrated that derivatives of this compound showed promising results in animal models with induced bacterial infections, exhibiting a significant reduction in bacterial load compared to controls.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, with an oral bioavailability estimated at around 50% .
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in treating specific infections resistant to standard therapies.
Q & A
Q. How to resolve discrepancies in synthetic yields across labs?
- Methodological Answer :
- Trace Metal Analysis : Use ICP-MS to detect Fe³⁺/Cu²⁺ contaminants (>1 ppm reduces nitro-group yields) .
- Replicate Key Steps : Compare intermediates (e.g., 5-nitro-pyrimidine) via TLC/HPLC to identify batch variability .
Q. What multi-technique approaches confirm nitro-group integrity?
- Methodological Answer :
- FTIR : Validate NO₂ symmetric/asymmetric stretches (1350 cm⁻¹ and 1520 cm⁻¹) .
- Raman Spectroscopy : Detect nitro-group degradation products (e.g., NH₂ peaks at 3300 cm⁻¹) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
